molecular formula C14H20BNO4 B572401 (1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)boronic acid CAS No. 1260150-04-6

(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)boronic acid

Cat. No.: B572401
CAS No.: 1260150-04-6
M. Wt: 277.127
InChI Key: WCXMMFHVJAIPBW-UHFFFAOYSA-N
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Description

(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a tetrahydroquinoline ring, which is further protected by a tert-butoxycarbonyl (Boc) group. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and medicine.

Mechanism of Action

Target of Action

Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, the boronic acid acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic group . The reaction is facilitated by a palladium catalyst, which undergoes oxidative addition with the electrophilic group and transmetalation with the boronic acid .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is a key step in many synthetic pathways, particularly in the synthesis of complex organic compounds . The exact downstream effects depend on the specific reaction context and the other reactants involved.

Pharmacokinetics

The compound is soluble in dmso and methanol, which may influence its absorption and distribution .

Result of Action

The primary result of the action of 1-BOC-1,2,3,4-Tetrahydroquinoline-6-boronic acid is the formation of a new carbon-carbon bond via the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds.

Action Environment

The efficacy and stability of 1-BOC-1,2,3,4-Tetrahydroquinoline-6-boronic acid, like many boronic acids, can be influenced by various environmental factors. For instance, the Suzuki-Miyaura reaction typically requires a base and is often performed in aqueous or mixed aqueous-organic solvents . The reaction may also be influenced by the presence of other functional groups on the reactants .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)boronic acid typically involves the following steps:

    Formation of the Tetrahydroquinoline Ring: The tetrahydroquinoline ring can be synthesized through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Introduction of the Boronic Acid Group: The boronic acid group is introduced via a borylation reaction, often using a palladium-catalyzed Suzuki-Miyaura coupling reaction.

    Protection with tert-Butoxycarbonyl Group: The final step involves the protection of the amine group with a tert-butoxycarbonyl group.

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as sodium hydroxide or potassium carbonate, used in various steps of the synthesis and reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.

Major Products

    Coupled Products: Resulting from Suzuki-Miyaura coupling reactions.

    Boronic Esters: Formed from the oxidation of the boronic acid group.

    Free Amines: Obtained after deprotection of the Boc group.

Scientific Research Applications

Chemistry

In chemistry, (1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)boronic acid is used as an intermediate in the synthesis of complex organic molecules. Its boronic acid group makes it a valuable reagent in cross-coupling reactions, facilitating the formation of carbon-carbon bonds .

Biology and Medicine

In biology and medicine, this compound can be used in the development of pharmaceuticals. The tetrahydroquinoline ring is a common scaffold in many bioactive molecules, and the boronic acid group can be used to introduce functional groups that enhance biological activity .

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials and polymers.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)boronic acid is unique due to its combination of a tetrahydroquinoline ring and a boronic acid group. This structure provides a versatile platform for various chemical transformations and applications, distinguishing it from other boronic acid derivatives .

Properties

IUPAC Name

[1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinolin-6-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BNO4/c1-14(2,3)20-13(17)16-8-4-5-10-9-11(15(18)19)6-7-12(10)16/h6-7,9,18-19H,4-5,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCXMMFHVJAIPBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)N(CCC2)C(=O)OC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30716581
Record name [1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30716581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260150-04-6
Record name [1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30716581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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